Mupirocin Calcium
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Overview
Description
Mupirocin calcium is an antibacterial agent derived from the fermentation of the bacterium Pseudomonas fluorescens. It is primarily used as a topical treatment for skin infections caused by gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and is commonly marketed under the brand name Bactroban .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mupirocin calcium is synthesized through a fermentation process involving Pseudomonas fluorescens. The process includes the following steps:
Fermentation: The bacterium is cultured in a suitable medium to produce mupirocin.
Adsorption: The mupirocin is adsorbed onto a hydrophobic adsorbent resin.
Calcium Addition: The bound mupirocin is exposed to a calcium-containing solution.
Purification: Impurities are washed away from the resin, and purified this compound is eluted
Industrial Production Methods: The industrial production of this compound follows the same basic steps as the laboratory synthesis but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Mupirocin calcium undergoes various chemical reactions, including:
Oxidation: Mupirocin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in mupirocin, altering its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its efficacy
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions include various mupirocin derivatives with altered antibacterial properties .
Scientific Research Applications
Mupirocin calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibacterial agents and their mechanisms.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including MRSA.
Industry: Utilized in the development of new antibacterial formulations and products .
Mechanism of Action
Mupirocin calcium exerts its antibacterial effects by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase. This enzyme is crucial for the synthesis of isoleucyl-tRNA, which is necessary for bacterial protein synthesis. By inhibiting this enzyme, this compound effectively halts bacterial protein and RNA synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Pseudomonic Acid A: The principal component of mupirocin.
Pseudomonic Acid B, C, and D: Other components of mupirocin with similar structures but varying antibacterial activities
Comparison: Mupirocin calcium is unique due to its specific mechanism of action, which involves the inhibition of isoleucyl-tRNA synthetase. This mechanism is distinct from other antibiotics, making this compound effective against bacteria that have developed resistance to other antimicrobial agents. Additionally, this compound’s ability to target MRSA sets it apart from many other antibacterial compounds .
Properties
CAS No. |
104486-81-9 |
---|---|
Molecular Formula |
C52H86CaO18 |
Molecular Weight |
1039.3 g/mol |
IUPAC Name |
calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate |
InChI |
InChI=1S/2C26H44O9.Ca/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;;+2/p-2/b2*16-13+;/t2*17-,18-,19-,20-,21-,24+,25-,26-;/m00./s1 |
InChI Key |
HAXVBVDETFUQGV-LNQHITRNSA-L |
Isomeric SMILES |
C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.[Ca+2] |
SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2] |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2] |
Synonyms |
14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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